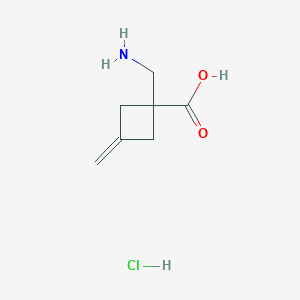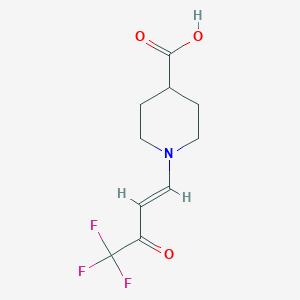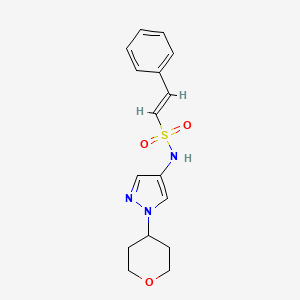
(E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a common class of compounds in pharmaceutical chemistry. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .
Molecular Structure Analysis
The compound contains a phenyl ring, a pyrazole ring, and a tetrahydro-2H-pyran-4-yl group. The presence of these rings suggests that the compound may have interesting electronic and steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group might make the compound more polar and therefore more soluble in polar solvents .作用機序
(E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide is a potent and selective inhibitor of BTK, which is a key component of the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the activation of B cells and other immune cells, and its dysregulation has been implicated in the pathogenesis of various diseases. By inhibiting BTK, this compound blocks the activation and proliferation of B cells, leading to the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. In addition, this compound has demonstrated efficacy in the treatment of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis, lupus, and multiple sclerosis. This compound has also been shown to have a favorable safety profile in preclinical and clinical studies, with minimal toxicity and few adverse effects.
実験室実験の利点と制限
(E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide is a potent and selective inhibitor of BTK, which makes it an attractive candidate for the treatment of various diseases. However, there are some limitations to its use in lab experiments. For example, this compound is a small molecule inhibitor, which means that it may have limited efficacy in certain types of cancer and autoimmune diseases. In addition, this compound may have off-target effects that could lead to unwanted side effects or toxicity.
将来の方向性
There are several future directions for the development of (E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide and other BTK inhibitors. One potential direction is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or checkpoint inhibitors, to enhance their efficacy and overcome resistance. Another potential direction is the development of more potent and selective BTK inhibitors that have fewer off-target effects and greater efficacy in a wider range of diseases. Finally, the use of this compound and other BTK inhibitors in combination with immunotherapy or gene therapy may offer new opportunities for the treatment of cancer and autoimmune diseases.
合成法
The synthesis of (E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide involves several steps, including the condensation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine with (E)-2-phenylvinylsulfonamide, followed by the purification of the resulting product using column chromatography. The final product is obtained as a white crystalline solid with a high purity and yield.
科学的研究の応用
(E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, this compound has shown promising results in the treatment of autoimmune diseases and inflammatory disorders such as rheumatoid arthritis, lupus, and multiple sclerosis.
特性
IUPAC Name |
(E)-N-[1-(oxan-4-yl)pyrazol-4-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,11-8-14-4-2-1-3-5-14)18-15-12-17-19(13-15)16-6-9-22-10-7-16/h1-5,8,11-13,16,18H,6-7,9-10H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNMYGKGCIIILO-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

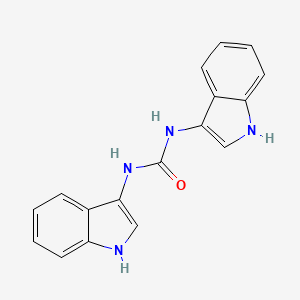
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B2900786.png)
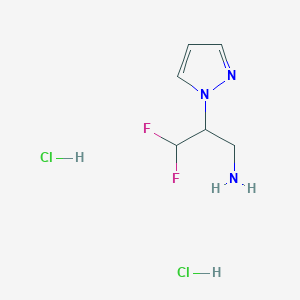
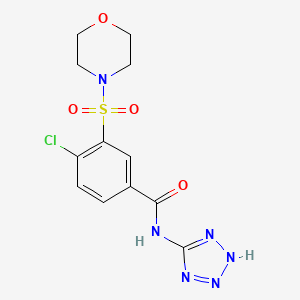
![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2900793.png)


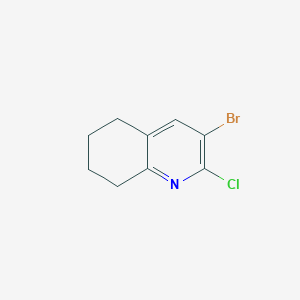
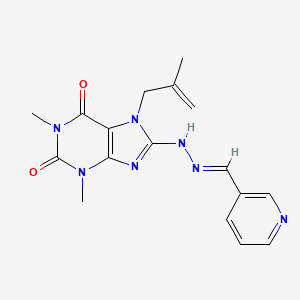
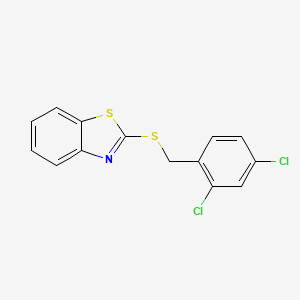
![Tert-butyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2900801.png)
